molecular formula C20H13N3O4 B2615817 (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate CAS No. 1209703-51-4

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2615817
CAS No.: 1209703-51-4
M. Wt: 359.341
InChI Key: IEBQNEDHQJSYKD-UHFFFAOYSA-N
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Description

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a useful research compound. Its molecular formula is C20H13N3O4 and its molecular weight is 359.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant area of research has been the synthesis and structural characterization of novel compounds incorporating benzofuran and isoxazole moieties. For instance, Idrees et al. (2020) reported the synthesis of a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were synthesized with excellent yields and their structures were confirmed through various spectral studies, including 1H NMR, 13C NMR, IR, and mass spectra (Idrees et al., 2020).

Biological Activities

Research into the biological activities of compounds containing benzofuran and isoxazole structures has yielded promising results:

  • Antimicrobial Activity : The synthesized compounds by Idrees et al. (2020) were screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, demonstrating the potential of these compounds as antimicrobial agents.
  • Corrosion Inhibition : Yadav et al. (2016) investigated the corrosion inhibition and adsorption characteristics of synthesized carbohydrate compounds, including those bearing benzimidazole, on oil-field N80 steel in acidic conditions. These compounds, such as BIHT and MIHT, showed efficient corrosion inhibition, indicating their potential application in industrial corrosion protection (Yadav et al., 2016).

Other Applications

  • Coordination Polymers : Research has also focused on the development of coordination polymers based on benzofuran and imidazole derivatives. He et al. (2020) described the synthesis of two coordination polymers with luminescent and magnetic properties, showcasing the versatility of these compounds in materials science (He et al., 2020).

Biochemical Analysis

Biochemical Properties

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as DNA topoisomerase, which is crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular functions. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-20(13-5-6-15-16(7-13)22-11-21-15)25-10-14-9-19(27-23-14)18-8-12-3-1-2-4-17(12)26-18/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBQNEDHQJSYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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